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Compound of Interest

2-Ethyl-2,6,6-trimethylpiperidin-4-
Compound Name:
one

Cat. No.: B177911

Introduction to Isomerism

The molecular formula C10H19NO represents a multitude of compounds known as isomers.
Isomers are molecules that share the same molecular formula but differ in the arrangement of
their atoms.[1][2][3] This structural variance can lead to significantly different physical,
chemical, and biological properties.[1][4] In the realm of drug development and pharmacology,
understanding the specific properties of each isomer is critical, as one isomer may exhibit
therapeutic effects while another could be inactive or even harmful.[1][4] This guide will delve
into several notable isomers of CLOH19NO, providing their IUPAC names, relevant data, and
experimental context for researchers, scientists, and drug development professionals.

The primary categories of isomerism are structural isomerism, where atoms are connected in a
different order, and stereoisomerism, where atoms have the same connectivity but differ in their
spatial arrangement.[1][2] The significance of isomerism in pharmacology is underscored by
the development of single-isomer drugs, which can offer improved efficacy and safety profiles

over racemic mixtures.[4][5]

Notable Isomers of CI0H19NO

The molecular formula C10H19NO can correspond to a variety of structures, including
alkaloids, amides, and other nitrogen-containing organic compounds. Below are several
examples with their corresponding IUPAC names and known significance.
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Lupinine

A naturally occurring quinolizidine alkaloid found in plants of the Lupinus genus.[6]
e |[UPAC Name: [(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yljmethanol[6]

(+)-Isonitramine

A synthetic azaspiro compound that has been investigated for its potential as a hypoglycemic
agent.[7]

e IUPAC Name: (6R,11R)-2-azaspiro[5.5]undecan-11-ol[7]

N-Cyclohexylbutanamide

An amide that can be synthesized for various research purposes.
¢ |[UPAC Name: N-cyclohexylbutanamide[8]
(E)-4-(butylamino)hex-3-en-2-one

An enamine ketone.

o |[UPAC Name: (E)-4-(butylamino)hex-3-en-2-one[9]
4-Cyclohexylmorpholine

A substituted morpholine derivative.

o |[UPAC Name: 4-Cyclohexylmorpholine[10]

Physicochemical Data of Selected C10H19NO
Isomers

Quantitative data for these isomers is crucial for their identification, characterization, and
application in research. The following table summarizes key physicochemical properties.
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Molecular
Isomer IUPAC Name ) XLogP3 CAS Number
Weight ( g/mol )

[(1R,9aR)-2,3,4,6

,7,8,9,9a-
Lupinine octahydro-1H- 169.26 - 486-70-4[6]
quinolizin-1-
ylmethanol
(6R,11R)-2-
(+)-Isonitramine azaspiro[5.5]und 169.26 - -
ecan-11-ol
N- N-
Cyclohexylbutan cyclohexylbutana  169.26][8] 2.2[8] 1199-87-7[8]
amide mide
(E)-4- (E)-4-
(butylamino)hex-  (butylamino)hex-  169.26[9] 2.8[9] -
3-en-2-one 3-en-2-one
4- 4-
Cyclohexylmorph  Cyclohexylmorph  169.2640[10] - 6425-41-8[10]
oline oline

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings.
Below is a generalized protocol for the isolation of a natural product isomer like Lupinine and a
synthetic protocol for an amide like N-Cyclohexylbutanamide.

Protocol 1: Isolation of Lupinine from Plant Material

This protocol provides a general workflow for the extraction and isolation of alkaloids from plant
sources.

» Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves and
stems of a Lupinus species). Air-dry the material in a well-ventilated area away from direct
sunlight. Once dried, grind the material into a fine powder.
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Extraction: Macerate the powdered plant material in a suitable solvent, such as methanol or
ethanol, for 24-48 hours at room temperature. Repeat the extraction process three times to
ensure maximum yield. Combine the extracts and concentrate them under reduced pressure
using a rotary evaporator.

Acid-Base Extraction for Alkaloid Enrichment: Dissolve the crude extract in 1 M hydrochloric
acid. Wash the acidic solution with a nonpolar solvent like diethyl ether or hexane to remove
neutral and acidic compounds. Basify the aqueous layer with a 2 M sodium hydroxide
solution to a pH of 10-12. Extract the liberated alkaloids with a solvent such as
dichloromethane or chloroform.

Chromatographic Purification: Concentrate the alkaloid-rich fraction and subject it to column
chromatography over silica gel or alumina. Elute with a gradient of solvents, for example, a
mixture of chloroform and methanol, to separate the individual alkaloids.

Characterization: Identify the isolated compounds using spectroscopic techniques such as
Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR)
spectroscopy.
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Extraction and Isolation Workflow
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Caption: Workflow for the isolation of a natural product isomer.
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Protocol 2: Synthesis of N-Cyclohexylbutanamide

This protocol outlines a standard procedure for amide synthesis via the acylation of an amine.

e Reactant Preparation: In a round-bottom flask, dissolve cyclohexylamine in a suitable aprotic
solvent such as dichloromethane or tetrahydrofuran.

e Acylation Reaction: Cool the solution in an ice bath. Slowly add an equimolar amount of
butanoyl chloride to the stirred solution. The reaction is exothermic and should be controlled.
To neutralize the HCI byproduct, a base like triethylamine or pyridine can be added.

o Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography
(TLC) until the starting materials are consumed.

o Workup: Quench the reaction by adding water. Separate the organic layer and wash it
sequentially with a dilute acid solution (e.g., 1 M HCI), a dilute base solution (e.g., 1 M
NaHCO3), and brine.

« Purification: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be further purified by
recrystallization or column chromatography.

o Characterization: Confirm the structure and purity of the synthesized N-
cyclohexylbutanamide using NMR, IR, and MS analysis.
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Amide Synthesis Workflow
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Caption: General workflow for the synthesis of an amide isomer.

Signaling Pathways and Biological Activity
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The biological activity of CLOH19NO isomers can be diverse. For instance, alkaloids like
lupinine can interact with neurotransmitter receptors. While a specific signaling pathway for the
isomers listed may not be extensively documented in publicly available literature, a generalized
diagram can illustrate how a bioactive compound might modulate a cellular signaling cascade,
such as a G-protein coupled receptor (GPCR) pathway, which is a common target for many
drugs.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hypothetical GPCR Signaling Pathway
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Caption: A generalized G-protein coupled receptor signaling pathway.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b177911?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This guide serves as a foundational resource for understanding the complexities associated
with the molecular formula C10H19NO. The diversity of its isomers highlights the importance of
precise chemical identification and characterization in scientific research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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